molecular formula C21H26BrNO3 B12126130 Benzoic acid, 3-bromo-2-[[3-[4-(1,1-dimethylethyl)phenoxy]propyl]amino]-5-methyl- CAS No. 937661-24-0

Benzoic acid, 3-bromo-2-[[3-[4-(1,1-dimethylethyl)phenoxy]propyl]amino]-5-methyl-

Cat. No.: B12126130
CAS No.: 937661-24-0
M. Wt: 420.3 g/mol
InChI Key: WRIZTEHOHVNAEY-UHFFFAOYSA-N
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Description

Benzoic acid, 3-bromo-2-[[3-[4-(1,1-dimethylethyl)phenoxy]propyl]amino]-5-methyl- is a complex organic compound with a unique structure that combines a benzoic acid core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-bromo-2-[[3-[4-(1,1-dimethylethyl)phenoxy]propyl]amino]-5-methyl- typically involves multiple steps One common approach is to start with the bromination of benzoic acid to introduce the bromo substituentThe reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-bromo-2-[[3-[4-(1,1-dimethylethyl)phenoxy]propyl]amino]-5-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen or other substituents.

    Substitution: Nucleophilic substitution reactions can replace the bromo group with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while nucleophilic substitution can produce a variety of substituted benzoic acid derivatives .

Scientific Research Applications

Benzoic acid, 3-bromo-2-[[3-[4-(1,1-dimethylethyl)phenoxy]propyl]amino]-5-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 3-bromo-2-[[3-[4-(1,1-dimethylethyl)phenoxy]propyl]amino]-5-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 3-bromo-2-[[3-[4-(1,1-dimethylethyl)phenoxy]propyl]amino]-5-methyl- is unique due to its combination of substituents, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

937661-24-0

Molecular Formula

C21H26BrNO3

Molecular Weight

420.3 g/mol

IUPAC Name

3-bromo-2-[3-(4-tert-butylphenoxy)propylamino]-5-methylbenzoic acid

InChI

InChI=1S/C21H26BrNO3/c1-14-12-17(20(24)25)19(18(22)13-14)23-10-5-11-26-16-8-6-15(7-9-16)21(2,3)4/h6-9,12-13,23H,5,10-11H2,1-4H3,(H,24,25)

InChI Key

WRIZTEHOHVNAEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)NCCCOC2=CC=C(C=C2)C(C)(C)C)C(=O)O

Origin of Product

United States

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